2-Propanol, 2-methyl-, copper(1+) salt
Description
Properties
Molecular Formula |
C4H10CuO |
|---|---|
Molecular Weight |
137.67 g/mol |
IUPAC Name |
copper;2-methylpropan-2-ol |
InChI |
InChI=1S/C4H10O.Cu/c1-4(2,3)5;/h5H,1-3H3; |
InChI Key |
ZIOXMOMSZQJEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O.[Cu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanol, 2-methyl-, copper(1+) salt can be synthesized through the reaction of copper(I) chloride with tert-butyl alcohol in the presence of a base such as sodium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) species .
Industrial Production Methods
Industrial production of 2-Propanol, 2-methyl-, copper(1+) salt involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 2-methyl-, copper(1+) salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to copper(II) species under certain conditions.
Reduction: It can act as a reducing agent in some organic reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with 2-Propanol, 2-methyl-, copper(1+) salt.
Major Products Formed
Oxidation: Copper(II) tert-butoxide.
Reduction: Various reduced organic compounds.
Substitution: Substituted organic compounds with copper as a leaving group.
Scientific Research Applications
2-Propanol, 2-methyl-, copper(1+) salt has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Propanol, 2-methyl-, copper(1+) salt involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including organic substrates and metal complexes, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propanol, 2-methyl-, copper(1+) salt
- Parent Alcohol: Derived from tert-butyl alcohol (2-methyl-2-propanol, CAS 75-65-0), a branched tertiary alcohol .
- Structure : Likely a copper(I) alkoxide, with the general formula (C₄H₉O)Cu, though exact stoichiometry may vary.
- Key Characteristics: Copper(I) salts are less common than copper(II) derivatives and are typically sensitive to oxidation.
Comparison with Similar Compounds
Metal Alkoxides of 2-Methyl-2-Propanol
Key Observations :
- Lithium tert-butoxide is widely used as a strong, non-nucleophilic base in organic reactions .
- Chromium(4+) salts are noted for their role in surfactant-rich phase formation, aiding extraction processes .
- Erbium(3+) derivatives involve complex alkoxide structures, suggesting niche applications in advanced materials .
- Copper(1+) tert-butoxide lacks direct data but may share reactivity trends with other copper alkoxides, such as participation in redox catalysis.
Copper Salts with Related Structures
Comparison Insights :
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